2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
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Overview
Description
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate” is a complex organometallic compound. It features a combination of fluorinated aromatic rings and pyridine ligands coordinated to an iridium center, with hexafluorophosphate as the counterion. Such compounds are often of interest in fields like catalysis, materials science, and medicinal chemistry due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the fluorinated aromatic and pyridine ligands, followed by coordination to the iridium center. Typical reaction conditions might include:
Ligand Synthesis: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coordination to Iridium: Use of iridium precursors such as iridium trichloride or iridium acetylacetonate in the presence of the ligands under inert atmosphere conditions (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of reactions, including:
Oxidation: Potentially forming higher oxidation state complexes.
Reduction: Reducing the iridium center or the ligands.
Substitution: Ligand exchange reactions with other coordinating species.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange using other pyridine derivatives or phosphines.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidized Complexes: With different oxidation states of iridium.
Reduced Complexes: With altered ligand environments.
Substituted Complexes: Featuring new ligands in place of the original ones.
Scientific Research Applications
Chemistry
Catalysis: As a catalyst in organic transformations, including hydrogenation, C-H activation, and cross-coupling reactions.
Materials Science: In the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Biology and Medicine
Drug Development: Potential use in designing new pharmaceuticals due to its unique reactivity and stability.
Bioimaging: As a probe for imaging biological systems, given its potential luminescent properties.
Industry
Chemical Manufacturing: In the synthesis of fine chemicals and intermediates.
Environmental Applications: As a catalyst for environmental remediation processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve:
Molecular Targets: Interaction with specific substrates or biological molecules.
Pathways Involved: Catalytic cycles in chemical reactions or signaling pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Trifluoromethylpyridine Derivatives: Compounds with similar fluorinated pyridine structures.
Iridium Complexes: Other iridium-based organometallic compounds with different ligands.
Properties
Molecular Formula |
C36H16F22IrN4P-3 |
---|---|
Molecular Weight |
1145.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
InChI Key |
ABYRRBVUWQVBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
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